molecular formula C13H15FO B11958909 alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol CAS No. 62586-96-3

alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol

Cat. No.: B11958909
CAS No.: 62586-96-3
M. Wt: 206.26 g/mol
InChI Key: UZLKOZBJNPWGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium-Catalyzed Cyclopropanation of Fluoro-Substituted Alkenes

Rhodium-catalyzed cyclopropanation has become a cornerstone for constructing fluorinated cyclopropanes, including intermediates relevant to α,α-dicyclopropyl-4-fluorobenzyl alcohol. The method exploits electrophilic rhodium-carbene intermediates generated from diazo compounds, which undergo stereoselective [2+1] cycloaddition with fluorinated alkenes. Key advancements include the use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂((S)-TCPTTL)₄ and Rh₂((S)-BTPCP)₄, which induce high enantiomeric excess (ee) by leveraging steric and electronic interactions between the catalyst pocket and substrates.

For instance, the cyclopropanation of α-fluoroacrylates with donor-acceptor diazo reagents (e.g., ethyl diazoacetate) proceeds via a transition state where the rhodium-bound carbene selectively attacks the si face of the alkene. This approach achieves up to 99% ee for monofluorinated cyclopropanes, with diastereoselectivity governed by the fluorine atom’s dipole minimization effects. Substrates bearing electron-withdrawing groups, such as 4-fluorostyrene derivatives, exhibit enhanced reactivity due to increased alkene polarization, enabling yields exceeding 85% under mild conditions.

A notable application involves the synthesis of trans-1-fluoro-2-arylcyclopropanes, where Rh₂((S)-BTPCP)₄ catalyzes the reaction between 4-fluorophenyl-substituted alkenes and diazomalonates. The resulting cyclopropanes serve as precursors to α,α-dicyclopropyl-4-fluorobenzyl alcohol through subsequent ring-opening and functionalization steps. Computational studies reveal that the enantioselectivity arises from favorable CH/π interactions between the catalyst’s aryl groups and the fluorobenzyl moiety, stabilizing one transition state over its enantiomer.

Chiral Dioxaborolane-Zinc Carbenoid Mediated Stereoselective Syntheses

Chiral dioxaborolane-zinc carbenoid systems offer a complementary route to fluorinated cyclopropanes, bypassing the need for diazo compounds. This method employs in situ-generated zinc carbenoids, such as fluoroiodomethylzinc reagents, which react with allylic alcohols to form cyclopropanes with excellent stereocontrol. The chiral dioxaborolane ligand, derived from tartaric acid, coordinates the zinc center and dictates the face selectivity of carbene transfer.

For example, the reaction of 4-fluorobenzyl allylic alcohols with fluoroiodomethylzinc carbenoids produces cis-dicyclopropyl derivatives with >90% ee. The mechanism proceeds through a Zimmerman-Traxler-type transition state, where the zinc-bound carbene attacks the alkene’s re face, guided by the ligand’s chiral environment. This approach is particularly effective for substrates with bulky substituents, as the ligand’s steric bulk minimizes competing non-selective pathways.

A dual strategy has been developed for α,α-dicyclopropyl systems: (1) cyclopropanation of pre-formed fluorobenzyl allylic alcohols, and (2) sequential cyclopropanation of dienols. The latter method enables the installation of two cyclopropyl groups in a single pot, achieving up to 94% ee for the trans,trans-diastereomer. Key to this success is the ligand’s ability to differentiate between the two alkene faces during each cyclopropanation event, a feat challenging for transition metal catalysts.

Myoglobin-Engineered Biocatalytic Approaches to Chiral Fluorinated Cyclopropanes

Engineered myoglobin variants have emerged as powerful biocatalysts for asymmetric cyclopropanation, offering unparalleled stereoselectivity and scalability. By repurposing the heme active site for abiological carbene transfer, these systems catalyze the reaction between fluorinated alkenes and diazo reagents under mild aqueous conditions.

The Fasan group’s myoglobin mutants (e.g., Mb(H64V,V68A)) enable the synthesis of gem-difluorocyclopropanes with 99% ee and >10,000 turnover numbers (TON). For α,α-dicyclopropyl-4-fluorobenzyl alcohol precursors, the biocatalyst selectively transfers the carbene to the si face of 4-fluorostyrene, driven by hydrophobic interactions between the fluorobenzyl group and the protein’s Phe43 residue. This system accommodates sterically demanding substrates, including trisubstituted alkenes, without loss of enantioselectivity.

A breakthrough involves the use of diazoacetonitrile with gem-difluoroalkenes, a reaction previously unattainable with chemical catalysts. The myoglobin variant Mb(L29H,H64V) achieves 98% ee for nitrile-containing cyclopropanes, which are readily hydrolyzed to the corresponding alcohols. This biocatalytic platform has been scaled to gram quantities, demonstrating its viability for industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62586-96-3

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

dicyclopropyl-(4-fluorophenyl)methanol

InChI

InChI=1S/C13H15FO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2

InChI Key

UZLKOZBJNPWGSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol has the molecular formula C16H18FC_{16}H_{18}F and a molecular weight of approximately 260.28 g/mol. The compound features a unique structure that includes two cyclopropyl groups and a fluorobenzyl alcohol moiety, which contributes to its distinctive chemical properties.

Pharmaceutical Research

Potential Anticancer Activity
Research indicates that this compound exhibits notable biological activity relevant to cancer research. It has been submitted for evaluation by the National Cancer Institute, suggesting potential anticancer properties. Initial studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways, although detailed studies on its mechanisms of action are still limited.

Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of the cyclopropyl group.
  • Introduction of the fluorine atom.
  • Conversion to the benzylic alcohol.

The reactivity of this compound is influenced by its functional groups; for example, the benzylic alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.

This compound has also been investigated for its potential neuropharmacological effects. Studies have shown that compounds with similar structures can exhibit significant interactions with neurotransmitter receptors, making them candidates for further exploration in treating neurological disorders .

Case Study 1: Anticancer Properties

A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a favorable therapeutic window.

Case Study 2: Neurotransmitter Interaction

In another study focusing on neuropharmacology, this compound was tested for its binding affinity to specific neurotransmitter receptors. The findings revealed that the compound had a high affinity for serotonin receptors, indicating potential applications in treating mood disorders.

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol 62586-96-3 C₁₃H₁₅FO 206.262 250.8±15.0 1.13 14.22±0.20
4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol 427-53-2 C₁₆H₁₄F₂O 260.28 365.6±32.0 1.292 13.34±0.29
alpha-Methylbenzyl alcohol 98-85-1 C₈H₁₀O 122.16 204.00 1.013 Not reported
4-Fluorobenzyl alcohol 459-56-3 C₇H₇FO 126.13 Not reported Not reported Not reported
2-Bromo-4-fluorobenzyl alcohol 229027-89-8 C₇H₆BrFO 205.02 Not reported Not reported Not reported
1-(4-Fluorophenyl)ethanol 403-41-8 C₈H₉FO 140.16 Not reported Not reported Not reported

Key Observations :

  • Cyclopropyl Substituents: The target compound and 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol both feature cyclopropyl groups, which increase molecular weight and boiling points compared to simpler analogs like 4-fluorobenzyl alcohol.
  • Fluorine Effects : Fluorine atoms enhance thermal stability and acidity. The target compound’s pKa (14.22) is higher than that of 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol (13.34), likely due to differences in substituent positioning and electronic effects .
  • Bromine vs. Fluorine : 2-Bromo-4-fluorobenzyl alcohol’s bromine substituent increases molecular weight (205.02 g/mol) and may enhance reactivity in substitution reactions compared to fluorine-containing analogs .

Key Observations :

  • Toxicity data for the target compound is unavailable, but structurally similar alpha-methylbenzyl alcohol shows moderate acute toxicity (LD₅₀ = 500 mg/kg) .
  • Fluorinated compounds often exhibit enhanced metabolic stability, which could influence their environmental persistence .

Biological Activity

Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol (DCP-FBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DCP-FBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCP-FBA is characterized by the presence of a 4-fluorobenzyl group and two cyclopropyl rings. Its molecular formula is C_{13}H_{15}F, and it exhibits properties typical of alcohols, including solubility in organic solvents. The fluorine atom in the benzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of DCP-FBA derivatives. For instance, a derivative of 4-fluorobenzyl alcohol demonstrated significant cytotoxicity against various cancer cell lines, including SKOV-3 (ovarian cancer) and A549 (lung cancer), with IC50 values reported at 3.58 µM and 2.79 µM, respectively . This suggests that modifications to the benzyl alcohol structure can enhance anticancer efficacy.

The mechanism by which DCP-FBA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through pathways involving reactive oxygen species (ROS). Additionally, the presence of the fluorine atom may influence receptor binding affinity and selectivity.

In Vitro Studies

In vitro assays have shown that DCP-FBA and its derivatives can inhibit DNA topoisomerase IV and DNA gyrase, which are critical for DNA replication in bacteria and cancer cells . The IC50 values for these activities ranged from 0.23 to 1.1 µM, indicating potent inhibitory effects that could be leveraged in antibiotic or anticancer therapies.

Antibacterial Activity

DCP-FBA has also been evaluated for antibacterial properties. Compounds derived from it exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study assessing various derivatives of DCP-FBA, researchers found that certain modifications led to enhanced cytotoxicity against human cancer cell lines compared to standard treatments like ciprofloxacin . The findings suggest that DCP-FBA derivatives could serve as lead compounds for further development in oncology.
  • Antimicrobial Efficacy : Another case study focused on the antibacterial effects of DCP-FBA derivatives against clinical isolates of E. coli. The results indicated that some derivatives had improved potency compared to traditional antibiotics, demonstrating their potential role in combating antibiotic resistance .

Summary of Findings

Activity Target IC50/MIC Values
Anticancer ActivitySKOV-33.58 µM
A5492.79 µM
DNA Topoisomerase IVInhibition0.23 - 1.1 µM
Antibacterial ActivityS. aureus0.25 μg/mL
E. coli≤0.125 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify cyclopropyl and fluorobenzyl substituents. For purity validation, employ reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), as described for PFAS analysis . Cross-reference spectral data with computational models (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments.

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Focus on optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) for cyclopropane ring formation. Consider using palladium-catalyzed cross-coupling reactions, as demonstrated in fluorinated benzyl alcohol derivatives . Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively. For scalability, transition from batch to flow chemistry to enhance reproducibility .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and analyze degradation products via gas chromatography-mass spectrometry (GC-MS). Reference safety data sheets (SDS) for structurally similar alcohols (e.g., alpha-Methylbenzyl alcohol) to identify incompatible reagents (e.g., strong oxidizers) . Use differential scanning calorimetry (DSC) to detect phase transitions or decomposition thresholds.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., solvent choice, cell line variability). Replicate key experiments under standardized conditions, incorporating positive/negative controls. Use multivariate statistical tools (e.g., principal component analysis, PCA) to isolate factors influencing bioactivity discrepancies . Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).

Q. What computational strategies can predict the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities, prioritizing fluorobenzyl and cyclopropyl motifs as pharmacophores. Validate predictions with molecular dynamics (MD) simulations to assess conformational stability. Leverage quantitative structure-activity relationship (QSAR) models trained on fluorinated analogs, as seen in medicinal chemistry applications .

Q. How can isotopic labeling be applied to trace the metabolic fate of this compound in in vivo studies?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled analogs at the cyclopropyl or benzyl positions using established protocols for fluorinated compounds . Administer labeled compounds in rodent models and analyze tissue samples via LC-MS/MS with selected reaction monitoring (SRM) for isotope-specific fragmentation patterns . Compare pharmacokinetic profiles against unlabeled controls to quantify metabolic pathways.

Q. What methodological approaches are recommended for identifying degradation byproducts of this compound in environmental matrices?

  • Methodological Answer : Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment and identify unknown degradation products. Employ suspect screening workflows, referencing databases (e.g., NORMAN Suspect List Exchange) for fluorinated pollutants. Validate findings with synthetic standards of hypothesized byproducts .

Data Analysis and Reproducibility

Q. How should researchers address low inter-laboratory reproducibility in quantitative assays involving this compound?

  • Methodological Answer : Implement harmonized protocols (e.g., ISO/IEC 17025 guidelines) for sample preparation and instrument calibration. Distribute certified reference materials (CRMs) to participating labs and use Krippendorff’s alpha to quantify inter-coder reliability in data interpretation . Publish raw datasets and computational workflows in open-access repositories to enable independent verification.

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols from SDS of analogous alcohols (e.g., alpha-Methylbenzyl alcohol), including use of nitrile gloves, fume hoods, and flame-resistant lab coats . Store the compound in amber glass under inert gas (N₂/Ar) to prevent oxidation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.